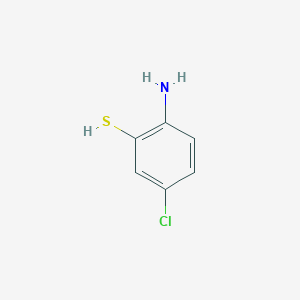

2-Amino-5-chlorothiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-chlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRZAGMAVZESQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372106 | |

| Record name | 2-AMINO-5-CHLOROTHIOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23474-98-8 | |

| Record name | 2-AMINO-5-CHLOROTHIOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chlorobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-chlorothiophenol CAS number and properties

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorothiophenol is an organosulfur compound of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic thiol group and an amino group on a chlorinated benzene ring, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application as a key building block for benzothiazole derivatives, which are prominent scaffolds in medicinal chemistry and materials science.[1]

Chemical Identity and Properties

This section details the fundamental chemical and physical properties of this compound.

Identifiers and Molecular Data

The following table summarizes the key identifiers and molecular data for this compound.

| Parameter | Value | Reference |

| CAS Number | 23474-98-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₆ClNS | [1][2][3][4] |

| Molecular Weight | 159.64 g/mol | [1][2][3][4] |

| IUPAC Name | 2-amino-5-chlorobenzenethiol | [6] |

| SMILES | C1=CC(=C(C=C1Cl)S)N | [3] |

| InChIKey | TYRZAGMAVZESQX-UHFFFAOYSA-N | [6] |

| MDL Number | MFCD03094703 | [1][3] |

Physical Properties

Quantitative physical property data for this compound is not consistently reported in publicly available literature. The data below is compiled from various sources; some fields remain unavailable.

| Property | Value | Reference |

| Boiling Point | 278°C at 760 mmHg | |

| Melting Point | Data not available | [2][7] |

| Density | Data not available | [2] |

| Solubility | Data not available |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated area, preferably a chemical fume hood.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Source: Aggregated GHS information from multiple suppliers.

Precautionary Statements & Handling

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is 4°C, protected from light and under a nitrogen atmosphere.[3]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Use a full-face respirator if exposure limits are exceeded.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in the formation of benzothiazoles.

Synthesis of this compound

The following protocol is adapted from a known reduction method.

Reaction: Reduction of 2-chloro-5-nitrobenzenesulfonyl chloride.

Materials:

-

2-chloro-5-nitrobenzenesulfonyl chloride

-

Anhydrous stannous chloride (SnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

4% aqueous sodium carbonate solution

-

Ethyl acetate

Procedure:

-

A solution of anhydrous stannous chloride (152.5 g) in concentrated hydrochloric acid (150 ml) is prepared and cooled to 0°C.

-

2-chloro-5-nitrobenzenesulfonyl chloride (34.3 g) is added to the cooled solution while stirring.

-

The mixture is heated to 100°C for 15 minutes with continuous stirring.

-

After heating, the mixture is allowed to stand.

-

An additional 230 ml of concentrated hydrochloric acid is added to the reaction mixture, causing the product to precipitate.

-

The precipitated crystals are collected by filtration.

-

The collected crystals are neutralized with a 4% aqueous sodium carbonate solution.

-

The neutralized product is extracted with ethyl acetate.

-

The organic layer is dried and concentrated to yield this compound.

General Protocol for Benzothiazole Synthesis

This compound is a key precursor for benzothiazoles, which are synthesized via condensation with various carbonyl compounds.[8]

General Reaction: Condensation of this compound with an aldehyde.

Materials:

-

This compound

-

A substituted aldehyde (e.g., benzaldehyde)

-

Solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Catalyst (optional, varies by method, e.g., iodine, acids, or metal catalysts)

Procedure:

-

Dissolve this compound in the chosen solvent (e.g., DMSO) in a reaction flask.

-

Add the selected aldehyde to the solution.

-

If a catalyst is used, add it to the mixture.

-

The reaction is typically stirred under reflux or heated for a specified duration (can range from minutes to hours depending on the method).[8]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated via filtration, precipitation, or extraction.

-

The crude product is purified, typically by recrystallization or column chromatography.

Reactivity and Applications

The primary utility of this compound stems from its ability to undergo cyclocondensation reactions. The amino and thiol groups react with a single molecule containing electrophilic centers (like aldehydes, ketones, or carboxylic acids) to form the five-membered thiazole ring fused to the existing benzene ring.[8]

This reaction pathway is fundamental to the synthesis of a wide array of 2-substituted-6-chloro-benzothiazoles. These derivatives are explored for various applications, including:

-

Pharmaceuticals: The benzothiazole core is a "privileged scaffold" found in drugs with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[8]

-

Agrochemicals: Used as intermediates in the development of new pesticides and herbicides.[1]

-

Dyes and Pigments: The rigid, conjugated structure of benzothiazoles contributes to color stability and intensity in dyes.[1]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound - CAS:23474-98-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. 23474-98-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. This compound | 23474-98-8 [amp.chemicalbook.com]

- 6. 2-Amino-5-chlorobenzenethiol | C6H6ClNS | CID 2737518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 23474-98-8 Name: 2-Amino-5-chlorobenzenethiolthis compound [xixisys.com]

- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-5-chlorothiophenol: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-chlorothiophenol, a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. This document details its molecular structure, physicochemical properties, experimental protocols for its synthesis, and its application in the preparation of phenothiazine derivatives.

Molecular Structure and Properties

This compound, also known as 2-amino-5-chlorobenzenethiol, is an organosulfur compound featuring a benzene ring substituted with amino, chloro, and thiol functional groups. Its structure and key identifiers are fundamental to its reactivity and applications in organic synthesis.

Molecular Structure:

The structure consists of a benzene ring where an amino group (-NH₂) and a thiol group (-SH) are ortho to each other, and a chlorine atom (-Cl) is in the para position relative to the amino group.

SMILES: SC1=CC(Cl)=CC=C1N[1]

The quantitative physicochemical properties of this compound are summarized in the table below, providing essential data for laboratory and industrial applications.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNS | [1][2][3][4] |

| Molecular Weight | 159.64 g/mol | [1][4][5] |

| CAS Number | 23474-98-8 | [1][2][3][4] |

| Appearance | Solid (typical) | |

| Melting Point | 44-45°C | [2] |

| Boiling Point | 127°C at 10 mmHg | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use as a precursor in the synthesis of biologically relevant molecules are crucial for researchers. This section provides step-by-step experimental protocols.

Synthesis of this compound from 2,5-Dichloronitrobenzene

This protocol describes a one-stage process for the preparation of this compound.[2]

Materials:

-

2,5-Dichloronitrobenzene

-

Water

-

36% aqueous sodium hydrogen sulfide solution

-

Sodium sulfite heptahydrate (Na₂SO₃·7H₂O)

-

30% Hydrochloric acid

-

Xylene

-

Stirring apparatus

-

Steam distillation apparatus

-

Vacuum distillation apparatus

Procedure:

-

Introduce 384 parts of 2,5-dichloronitrobenzene and 200 parts of water into a stirring apparatus.

-

React the mixture with 1,000 parts of 36% sodium hydrogen sulfide solution, following the general procedure described in the reference patent.[2]

-

Separate the 2,5-dichloroaniline by-product by steam distillation.

-

After cooling the reaction mixture to 20°C, add 806 parts of sodium sulfite heptahydrate.

-

While stirring, adjust the pH to 6 by adding 374 parts of 30% hydrochloric acid over 2 to 3 hours, maintaining the temperature between +10°C and 12°C.

-

Precipitate the product and separate the organic phase. Stir the aqueous phase once with 174 parts of xylene to ensure complete extraction.

-

Combine the organic phases and isolate the 4-Chloro-2-amino-thiophenol by vacuum distillation. The expected yield is approximately 58% of the theoretical amount.[2]

Synthesis of 2-Chlorophenothiazine from this compound and Cyclohexanone

This protocol details the use of this compound as a key reactant in the synthesis of a phenothiazine derivative, a scaffold present in many psychoactive medications.

Materials:

-

2-Amino-5-chlorobenzenethiol (31.9 mg, 0.2 mmol)

-

Cyclohexanone (31.0 μL, 0.3 mmol)

-

Solvent (e.g., as specified in the source literature)

-

Neutral aluminum oxide for column chromatography

-

Petroleum ether/EtOAc (20:1) mixture for elution

Procedure:

-

Conduct the reaction with 2-amino-5-chlorobenzenethiol (31.9 mg, 0.2 mmol) and cyclohexanone (31.0 μL, 0.3 mmol) under appropriate reaction conditions (e.g., heating, catalyst if required by the specific method).

-

Upon completion of the reaction, concentrate the mixture to obtain the crude residue.

-

Purify the residue by column chromatography on neutral aluminum oxide.

-

Elute the column with a solvent mixture of petroleum ether/EtOAc (20:1).

-

Collect the fractions containing the desired product and evaporate the solvent to yield the final product as a yellow solid. The expected yield is approximately 75% (35.0 mg).

Synthetic Pathway Visualization

The following diagram illustrates the experimental workflow for the synthesis of a phenothiazine derivative from this compound and a cyclohexanone derivative, a key reaction for drug development professionals.

Caption: Workflow for the synthesis of 2-Chlorophenothiazine.

References

- 1. CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder - Google Patents [patents.google.com]

- 2. US3931321A - Process for the preparation of O-aminothiophenols - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. arabjchem.org [arabjchem.org]

- 5. ijpsonline.com [ijpsonline.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Amino-5-chlorothiophenol

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth overview of the safety data, handling procedures, and emergency protocols for 2-Amino-5-chlorothiophenol (CAS No. 23474-98-8).

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNS | [1][2] |

| Molecular Weight | 159.64 g/mol | [1][2] |

| Appearance | No information available | |

| Melting Point | 110 °C | [3] |

| Boiling Point | 278.0 ± 20.0 °C (Predicted) | [3] |

| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 7.77 ± 0.10 (Predicted) | [3] |

| SMILES | SC1=CC(Cl)=CC=C1N | [1] |

| InChIKey | TYRZAGMAVZESQX-UHFFFAOYSA-N | [2] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification, along with corresponding hazard and precautionary statements, are detailed below.

GHS Classification

| Hazard Class | Category | GHS Code | Description | Source |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | [2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation | [2] |

| Serious Eye Damage/Eye Irritation | 1 | H318 | Causes serious eye damage | [3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation | [2][3] |

Hazard and Precautionary Statements

| Type | Code | Statement | Source |

| Hazard | H315 | Causes skin irritation | [2][3] |

| H318 / H319 | Causes serious eye damage/irritation | [2][3] | |

| H335 | May cause respiratory irritation | [2][3] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [3][4] |

| P264 | Wash hands thoroughly after handling. | [3][4] | |

| P271 | Use only outdoors or in a well-ventilated area. | [3][4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][4] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [3][4] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | [3] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4] | |

| P405 | Store locked up. | [4] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [4] |

Section 3: Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk of exposure.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[5][6]

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke when using this product.[4][5]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[5][7]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[6][7] Keep the container tightly closed.[4][6]

-

Incompatibilities: Keep away from strong oxidizing agents and acids.[6]

-

Atmosphere: Store under an inert atmosphere.[6]

Section 4: Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE Type | Specification | Source |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield (EN 166). | [8][9] |

| Skin Protection | Chemical-resistant gloves and impervious clothing. | [8] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced. | [5][8] |

Section 5: First Aid Measures

In the event of exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [10] |

| Skin Contact | Immediately flush the contaminated skin with plenty of water.[11] Remove contaminated clothing and wash before reuse. | |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5] | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. | [10] |

Section 6: Accidental Release Measures

In case of a spill or release, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area.[5] Wear appropriate personal protective equipment.[10] Ensure adequate ventilation.[10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

-

Containment and Cleanup: Collect spillage and arrange for disposal.[8] Soak up with inert absorbent material and dispose of as hazardous waste.[5]

Section 7: Experimental Protocols and Workflows

Logical Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound, from initial risk assessment to post-handling procedures.

A logical workflow for the safe handling of this compound.

This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Amino-5-chlorobenzenethiol | C6H6ClNS | CID 2737518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 23474-98-8 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. echemi.com [echemi.com]

- 9. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 23474-98-8 Name: 2-Amino-5-chlorobenzenethiolthis compound [xixisys.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Spectroscopic Characterization of 2-Amino-5-chlorothiophenol: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 2-Amino-5-chlorothiophenol (CAS No: 23474-98-8), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The following sections present nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition. This document is intended for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the mass spectrometry data is based on calculated values, the NMR and IR data are predicted based on analogous compounds and established spectroscopic principles, as specific experimental spectra are not widely available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.2 | d | 1 | Ar-H |

| ~ 6.8 | dd | 1 | Ar-H |

| ~ 6.7 | d | 1 | Ar-H |

| ~ 4.5 | br s | 2 | -NH₂ |

| ~ 3.5 | s | 1 | -SH |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm). Predicted values are based on substituent effects on the aromatic ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | C-NH₂ |

| ~ 135 | C-Cl |

| ~ 130 | C-H |

| ~ 125 | C-SH |

| ~ 120 | C-H |

| ~ 118 | C-H |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm). Predicted values are based on substituent effects on the aromatic ring.

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2600 - 2550 | Weak | S-H stretch |

| 1620 - 1580 | Strong | N-H bend |

| 1500 - 1400 | Strong | Aromatic C=C stretch |

| 1100 - 1000 | Strong | C-Cl stretch |

| 850 - 800 | Strong | Aromatic C-H bend (out-of-plane) |

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 159/161 | [M]⁺ | Molecular ion peak, showing isotopic pattern for chlorine.[1] |

| 126 | [M-SH]⁺ | Loss of the sulfhydryl radical. |

| 99 | [M-SH-HCN]⁺ | Subsequent loss of hydrogen cyanide from the aniline moiety. |

Ionization method: Electron Ionization (EI). The monoisotopic mass is 158.9909481 Da.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.[2][3] The spectrum is acquired on a 300 or 500 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a greater number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.[2] Chemical shifts are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For solid samples, a KBr pellet is prepared by grinding a small amount of this compound (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a transparent disk using a hydraulic press.[4] Alternatively, a thin film can be prepared by dissolving the sample in a volatile organic solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5] The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer equipped with an electron ionization (EI) source.[6] The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[6][7] This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.[6]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. 2-Amino-5-chlorobenzenethiol | C6H6ClNS | CID 2737518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-chlorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-5-chlorothiophenol, a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. This document outlines the known physicochemical properties and provides detailed experimental protocols for determining its solubility in various solvents and its stability under different environmental conditions. The information herein is intended to guide researchers in handling, formulating, and developing new applications for this compound.

Physicochemical Properties of this compound

Limited quantitative data for this compound is publicly available. The following table summarizes the known properties based on information from various chemical suppliers and safety data sheets.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNS | ChemScene[1], MySkinRecipes[2] |

| Molecular Weight | 159.64 g/mol | ChemScene[1], MySkinRecipes[2] |

| CAS Number | 23474-98-8 | ChemScene[1], MySkinRecipes[2] |

| Appearance | Solid | Sigma-Aldrich[3] |

| Melting Point | 110 °C | ChemicalBook[4] |

| Boiling Point | 278.0±20.0 °C (Predicted) | ChemicalBook[4] |

| pKa | 7.77±0.10 (Predicted) | ChemicalBook[4] |

| Storage Conditions | Room temperature or 2-8°C, sealed, dry, protect from light, stored under nitrogen. | ChemScene[1], MySkinRecipes[2], Sigma-Aldrich[3] |

Solubility Profile

Currently, there is a lack of specific quantitative data on the solubility of this compound in various solvents. However, based on the properties of the related compound, 2-aminothiophenol, it is expected to be soluble in organic solvents and basic aqueous solutions[5]. The following is a generalized protocol for determining the solubility of this compound.

Experimental Protocol for Solubility Determination

This protocol is a general guideline and may require optimization for specific laboratory conditions and analytical instrumentation.

Objective: To determine the solubility of this compound in a range of common laboratory solvents at a specified temperature.

Materials:

-

This compound

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Selection of solvents:

-

Deionized water

-

Phosphate buffered saline (PBS), pH 7.4

-

0.1 N HCl

-

0.1 N NaOH

-

Methanol

-

Ethanol

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Acetone

-

Acetonitrile

-

Dichloromethane

-

Ethyl acetate

-

Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., methanol or DMSO) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

Generate a calibration curve by analyzing the standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different test solvent.

-

Seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.

-

Carefully withdraw a sample from the supernatant of each vial.

-

Filter the samples through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered samples with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples using the pre-established analytical method.

-

Calculate the solubility of this compound in each solvent using the calibration curve and accounting for the dilution factor.

-

Data Presentation:

The following table can be used to record the experimental solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | |||

| PBS (pH 7.4) | |||

| 0.1 N HCl | |||

| 0.1 N NaOH | |||

| Methanol | |||

| Ethanol | |||

| DMSO | |||

| DMF | |||

| Acetone | |||

| Acetonitrile | |||

| Dichloromethane | |||

| Ethyl Acetate |

Visualization of Solubility Determination Workflow

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. The presence of both an amino and a thiol group suggests potential susceptibility to oxidation and degradation under certain conditions. The storage recommendations (under nitrogen, protected from light) further indicate this. A forced degradation study is recommended to understand its intrinsic stability.

Experimental Protocol for Stability Assessment (Forced Degradation)

This protocol is based on the principles outlined in the ICH guidelines for stability testing of new drug substances and can be adapted for this compound.

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and degradation products.

Materials:

-

This compound

-

Calibrated analytical balance

-

HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS) for identification of degradation products

-

Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)

-

pH meter

-

Forced degradation chambers (e.g., oven, photostability chamber)

-

Reagents for stress conditions:

-

Hydrochloric acid (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Deionized water

-

Procedure:

-

Preparation of Samples:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution (e.g., 0.1 N or 1 N). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution (e.g., 0.1 N or 1 N). Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3% or 30%). Keep at room temperature for a defined period.

-

Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, subject a solution of the compound to the same thermal stress.

-

Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute the samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

-

Use the PDA detector to assess peak purity and the MS detector to obtain mass information of the degradation products for structural elucidation.

-

Data Presentation:

The following table can be used to summarize the results of the forced degradation study.

| Stress Condition | Time (hours) | % Assay of this compound | Number of Degradants | % Area of Major Degradant |

| 0.1 N HCl, 60°C | 2 | |||

| 4 | ||||

| 8 | ||||

| 24 | ||||

| 0.1 N NaOH, 60°C | 2 | |||

| 4 | ||||

| 8 | ||||

| 24 | ||||

| 3% H₂O₂, RT | 2 | |||

| 4 | ||||

| 8 | ||||

| 24 | ||||

| Thermal (Solid, 80°C) | 24 | |||

| 48 | ||||

| Thermal (Solution, 80°C) | 24 | |||

| 48 | ||||

| Photostability | - |

Visualization of Stability Testing Workflow

Caption: A flowchart outlining the process of a forced degradation study for stability assessment.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited, the provided protocols offer a systematic approach for researchers to generate reliable data for their specific applications. The inherent reactivity of the amino and thiol functional groups suggests that careful consideration of storage and handling conditions is crucial to maintain the integrity of the compound. The detailed experimental workflows and data presentation tables are designed to facilitate robust and reproducible studies in the laboratory. Further research is encouraged to populate the data tables and build a more comprehensive profile of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2-Amino-5-chlorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-chlorothiophenol, a pivotal chemical intermediate in the synthesis of various pharmaceutical and industrial compounds. This document details its chemical properties, established synthesis protocols with comparative quantitative data, and insights into its role as a precursor to biologically active molecules such as benzothiazoles and phenothiazines. Experimental workflows and relevant biological pathways of its derivatives are illustrated to support research and development endeavors.

Introduction

This compound, also known as 2-amino-5-chlorobenzenethiol, is an aromatic organosulfur compound with the molecular formula C₆H₆ClNS.[1] Its structure, featuring an amino group and a thiol group on a chlorobenzene ring, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds. While not extensively studied for its own biological activity, it is a key building block in the development of pharmaceuticals, agrochemicals, dyes, and pigments.[2] Its significance lies in its utility for constructing more complex molecules with notable biological activities, including but not limited to, antimicrobial, antipsychotic, and neuroprotective agents.[3][4] The first synthesis of substituted benzothiazoles, which often utilize aminothiophenol precursors, was reported by A.W. Hofmann in 1879, highlighting the long-standing importance of this class of compounds in organic chemistry.[5]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and use in synthetic procedures.

| Property | Value | Reference |

| IUPAC Name | 2-amino-5-chlorobenzenethiol | [1] |

| Synonyms | This compound, 5-chloro-2-aminobenzenethiol | |

| CAS Number | 23474-98-8 | [1] |

| Molecular Formula | C₆H₆ClNS | [1] |

| Molecular Weight | 159.64 g/mol | [1] |

| Melting Point | 110 °C | [6] |

| Boiling Point | 278.0 ± 20.0 °C (Predicted) | [6] |

| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 7.77 ± 0.10 (Predicted) | [6] |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents and basic water | [7] |

| IR Spectrum | Key absorptions can be found on public spectral databases. | |

| ¹H NMR, ¹³C NMR, MS | Specific data not readily available in the searched literature. |

Synthesis of this compound

Several synthetic routes to this compound have been developed. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Method 1: Reduction of 2-chloro-5-nitrobenzenesulfonyl chloride

This is a well-documented method that involves the reduction of both the nitro group and the sulfonyl chloride group.

Experimental Protocol:

-

A solution of anhydrous stannous chloride (152.5 g) in concentrated hydrochloric acid (150 ml) is cooled to 0° C.

-

2-chloro-5-nitrobenzenesulfonyl chloride (34.3 g) is added to the cooled solution while stirring.

-

The mixture is then heated to 100° C for 15 minutes with continuous stirring.

-

After heating, the reaction is allowed to stand, and then concentrated hydrochloric acid (230 ml) is added.

-

The precipitated crystals are collected by filtration.

-

The collected solid is neutralized with a 4% aqueous sodium carbonate solution and extracted with ethyl acetate.

-

The organic layer is dried and concentrated to yield the final product.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-chloro-5-nitrobenzenesulfonyl chloride (34.3 g) | |

| Product Yield | 25.0 g | |

| Purity | Not specified in the reference. |

Workflow Diagram:

Other Potential Synthetic Routes

While a detailed experimental protocol for the following methods for the specific synthesis of this compound was not found in the immediate search, these represent common strategies for the synthesis of related aminothiophenols and could likely be adapted.

-

From o-chloronitrobenzene: A common route to aminothiophenols involves the reaction of an o-chloronitrobenzene derivative with sodium sulfide or sodium hydrosulfide.[8] This reaction typically proceeds in an alkaline, aqueous medium at elevated temperatures.[8] The nitro group is subsequently reduced to an amino group.

-

From Benzothiazole Precursors: Hydrolysis of a corresponding benzothiazole derivative under alkaline conditions can yield the o-aminothiophenol.[9] This one-step method is reported to be simple with high yield and purity.[9]

Role in Synthesis of Biologically Active Molecules

This compound is a valuable intermediate for the synthesis of benzothiazoles and phenothiazines, classes of compounds with significant pharmacological activities.

Synthesis of Benzothiazole Derivatives

The condensation of 2-aminothiophenols with various reagents such as aldehydes, carboxylic acids, or acid chlorides is a fundamental method for the synthesis of 2-substituted benzothiazoles.[2][5][10] These compounds are known for a wide range of biological activities including antimicrobial, anticancer, and neuroprotective properties.[10]

General Reaction Scheme:

Synthesis of Phenothiazine Derivatives

Phenothiazines are another important class of heterocyclic compounds synthesized from aminothiophenol derivatives. They are well-known for their antipsychotic and antihistaminic activities.[4][11] The synthesis typically involves the reaction of an aminothiophenol with a cyclohexanone derivative or through cyclization reactions involving diphenylamine precursors.[11][12]

Biological Significance of Derivatives

As this compound is primarily a synthetic intermediate, its direct interaction with biological signaling pathways is not well-documented. However, the derivatives synthesized from it have significant biological activities and interact with various cellular pathways.

Benzothiazoles in Drug Discovery

Substituted benzothiazoles have been shown to exhibit a broad spectrum of pharmacological activities. For instance, certain benzothiazole derivatives act as:

-

Anticancer agents: By targeting various kinases and other proteins involved in cell proliferation and survival.

-

Antimicrobial agents: By inhibiting essential enzymes in bacteria and fungi.

-

Neuroprotective agents: Riluzole, a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS).[5]

Phenothiazines and Their Neurological Impact

Phenothiazine derivatives are well-established as antipsychotic drugs that primarily act by antagonizing dopamine D2 receptors in the brain. This interaction helps to alleviate the symptoms of psychosis. They can also affect other neurotransmitter systems, contributing to their broad pharmacological profile.

Illustrative Signaling Pathway Involvement (Dopamine Receptor Antagonism):

References

- 1. 2-Amino-5-chlorobenzenethiol | C6H6ClNS | CID 2737518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]

- 6. This compound | 23474-98-8 [amp.chemicalbook.com]

- 7. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]

- 8. US3931321A - Process for the preparation of O-aminothiophenols - Google Patents [patents.google.com]

- 9. CN115611788A - Synthesis method of o-aminothiophenol - Google Patents [patents.google.com]

- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Reactivity of the Amino Group in 2-Amino-5-chlorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in 2-Amino-5-chlorothiophenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the dual reactivity of its amino and thiol functionalities. This document focuses specifically on the transformations involving the primary aromatic amino group, including N-acylation, N-alkylation (via direct alkylation and reductive amination), and diazotization followed by azo coupling. Detailed experimental protocols, quantitative data from analogous systems, and reaction pathway visualizations are provided to serve as a practical resource for researchers in the field.

Introduction

This compound is a substituted aromatic compound featuring a nucleophilic amino group and a thiol group. The electronic properties of the benzene ring are influenced by the electron-donating amino and thiol groups and the electron-withdrawing chloro group. This substitution pattern modulates the reactivity of both functional groups. The amino group, a primary aromatic amine, is a key site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives with potential applications in pharmaceuticals and functional materials. This guide will systematically explore the principal reactions targeting this amino functionality.

N-Acylation of the Amino Group

N-acylation is a fundamental transformation that converts the primary amino group into an amide. This reaction is commonly employed to introduce a variety of acyl groups, which can alter the electronic properties and steric environment of the molecule. The resulting N-acyl derivatives are often important intermediates in multi-step syntheses.

A common and efficient method for N-acetylation involves the use of acetic anhydride. The reaction typically proceeds under mild conditions and often results in high yields.

Quantitative Data for N-Acylation

| Acylating Agent | Substrate | Base/Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| Acetic Anhydride | 4-Methylaniline | - | Water | 15 | 94 | [1] |

| Acetic Anhydride | 4-Methoxyaniline | - | Water | 15 | 95 | [1] |

| Acetic Anhydride | 4-Chloroaniline | - | Water | 20 | 90 | [1] |

| Acetic Anhydride | 2-Amino-4-chloro-5-fluorophenol | Sodium Acetate | Water/HCl | - | High | [2] |

Experimental Protocol: N-Acetylation of this compound

This protocol is adapted from established procedures for the acetylation of substituted anilines.

Materials:

-

This compound

-

Acetic Anhydride

-

Sodium Acetate

-

Deionized Water

-

Ethanol

-

Hydrochloric Acid (concentrated)

Procedure:

-

In a suitable flask, dissolve this compound (1 equivalent) in a mixture of water and a slight excess of concentrated hydrochloric acid to form the hydrochloride salt.

-

Add a solution of sodium acetate (3 equivalents) in water to buffer the solution.

-

To the stirred suspension, add acetic anhydride (1.1 equivalents) dropwise at room temperature.

-

Continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from ethanol to obtain pure 2-acetylamino-5-chlorothiophenol.

Reaction Pathway: N-Acetylation

N-Alkylation of the Amino Group

N-alkylation introduces an alkyl or arylalkyl group onto the nitrogen atom of the amino group, leading to the formation of secondary or tertiary amines. This modification is crucial for tuning the lipophilicity, basicity, and biological activity of the molecule. Two primary methods for N-alkylation are direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the amino group with an alkyl halide in the presence of a base. The choice of base and solvent is critical to achieve good yields and selectivity.

Quantitative Data for Direct N-Alkylation

Specific yields for the direct N-alkylation of this compound are not extensively reported. The table below provides representative data for the N-alkylation of 2-aminobenzothiazole, a structurally related heterocycle.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50-70 | 3-6 | 90-98 |

| Methyl Iodide | K₂CO₃ | DMF | 60-80 | 4-8 | 85-95 |

| Ethyl Bromide | K₂CO₃ | DMF | 70-90 | 6-12 | 80-90 |

Experimental Protocol: N-Benzylation of this compound

This protocol is based on general procedures for the N-alkylation of aromatic amines.

Materials:

-

This compound

-

Benzyl Bromide

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine

Procedure:

-

To a stirred suspension of this compound (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-80°C and monitor its progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield 2-(benzylamino)-5-chlorothiophenol.

Reductive Amination

Reductive amination is a two-step, one-pot reaction that involves the formation of an imine from the amine and a carbonyl compound (aldehyde or ketone), followed by the reduction of the imine to the corresponding secondary amine. This method is often preferred due to its high selectivity and the use of milder reducing agents.

Quantitative Data for Reductive Amination

The following table presents typical yields for the reductive amination of various anilines with aldehydes using different reducing agents.

| Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Aniline | NaBH₄/DOWEX | THF | 0.33 | 91 | [3] |

| 4-Chlorobenzaldehyde | Aniline | NaBH₄/DOWEX | THF | 0.5 | 92 | [3] |

| Benzaldehyde | 4-Chloroaniline | NaBH₄/DOWEX | THF | 0.5 | 90 | [3] |

Experimental Protocol: Reductive Amination with Benzaldehyde

This protocol is adapted from general procedures for the reductive amination of aromatic amines.[3][4]

Materials:

-

This compound

-

Benzaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

Procedure:

-

Dissolve this compound (1 equivalent) and benzaldehyde (1.1 equivalents) in methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) in small portions, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reaction Pathway: N-Alkylation

Diazotization and Azo Coupling

The primary amino group of this compound can be converted into a diazonium salt through a reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5°C). The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions. One of the most common is the azo coupling reaction with an electron-rich aromatic compound (e.g., phenols, naphthols, or anilines) to form highly colored azo dyes.

Quantitative Data for Diazotization and Azo Coupling

Specific yield data for the diazotization of this compound is limited. The following table provides yields for the synthesis of azo dyes from analogous substituted anilines.

| Amine | Coupling Agent | Conditions | Yield (%) | Reference |

| 4-Chloroaniline | Schiff base of 2-Chloro-4-(diethylamino)benzaldehyde and 2-aminophenol | Diazotization (HCl, NaNO₂), Coupling (NaOH) | High | [5] |

| 2-Chloroaniline | Acetoacetanilide | Diazotization (DES, NaNO₂), Coupling | High | [6] |

| 4-Aminophenol | 2-Naphthol | Diazotization (HCl, NaNO₂), Coupling (NaOH) | 83-84 | [7] |

Experimental Protocol: Diazotization and Coupling with 2-Naphthol

This protocol is based on standard procedures for the synthesis of azo dyes.[5][7]

Materials:

-

This compound

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (concentrated)

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Deionized Water

Procedure: Part A: Diazotization

-

Suspend this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5°C.

-

Stir the mixture for an additional 30 minutes at 0-5°C. The formation of the diazonium salt solution is now complete. Use this solution immediately in the next step.

Part B: Azo Coupling

-

In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with continuous and efficient stirring.

-

A colored precipitate of the azo dye will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

-

Collect the crude azo dye by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) if necessary.

Reaction Pathway: Diazotization and Azo Coupling

General Experimental Workflow

The following diagram illustrates a generalized workflow for the reactions described in this guide, from reaction setup to product characterization.

Conclusion

The amino group of this compound provides a versatile handle for a range of chemical transformations, including N-acylation, N-alkylation, and diazotization. These reactions allow for the synthesis of a wide variety of derivatives with tunable properties, making this compound a valuable starting material in drug discovery and materials science. This guide has provided an overview of these key reactions, along with adaptable experimental protocols and relevant data from analogous systems, to facilitate further research and development in this area.

Disclaimer: The quantitative data and experimental protocols provided in this guide are based on literature reports for analogous compounds and may require optimization for this compound. Standard laboratory safety precautions should be followed at all times.

References

- 1. scispace.com [scispace.com]

- 2. ijirset.com [ijirset.com]

- 3. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. cuhk.edu.hk [cuhk.edu.hk]

The Pivotal Role of the Thiol Group in the Reactions of 2-Amino-5-chlorothiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical behavior of 2-Amino-5-chlorothiophenol, with a specific focus on the determinative role of its thiol (-SH) group. Understanding the reactivity of this functional group is paramount for its application in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive compounds. The interplay between the nucleophilic thiol, the adjacent amino group, and the electron-withdrawing chloro substituent dictates the molecule's reaction pathways, making it a versatile precursor for a variety of heterocyclic systems.

Core Reactivity of the Thiol Group

The chemistry of this compound is largely dominated by the properties of the thiol group. Thiols are sulfur analogues of alcohols and exhibit distinct reactivity.[1]

1.1. Nucleophilicity and the Thiolate Anion

The thiol group (-SH) is a potent nucleophile due to the high polarizability of the sulfur atom.[2] This reactivity is significantly enhanced upon deprotonation to form the thiolate anion (-S⁻), which is a much stronger nucleophile.[1][3] The equilibrium between the neutral thiol and the anionic thiolate is governed by the pKa of the thiol (typically around 10-11) and the pH of the reaction medium.[3][4] In basic conditions, the thiolate form predominates, accelerating reactions with electrophiles.[4]

The reactivity of the thiol in this compound is modulated by the other substituents on the benzene ring. The amino group (-NH₂) is electron-donating, which can increase the electron density on the ring, while the chloro group (-Cl) is electron-withdrawing. This electronic environment influences the acidity of the thiol proton and the overall nucleophilicity of the sulfur atom.

1.2. Susceptibility to Oxidation

A common side reaction for thiols, including this compound, is oxidation.[5] In the presence of oxidizing agents or even atmospheric oxygen, two thiol molecules can couple to form a disulfide (-S-S-) linkage.[3] This is often an undesirable side reaction, and measures such as performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) are taken to minimize its occurrence.[5]

References

2-Amino-5-chlorothiophenol: A Comprehensive Technical Guide for Organic Synthesis and Drug Discovery

Introduction: 2-Amino-5-chlorothiophenol is a pivotal bifunctional organosulfur compound, serving as a highly versatile building block in modern organic synthesis. Its structure, featuring a nucleophilic thiol group and an amino group ortho to each other on a chlorinated benzene ring, provides a unique platform for the construction of a wide array of sulfur- and nitrogen-containing heterocyclic systems. These heterocyclic scaffolds, most notably phenothiazines and benzothiazoles, are of significant interest to the pharmaceutical and agrochemical industries due to their broad spectrum of biological activities.[1][2] This technical guide offers an in-depth exploration of this compound, detailing its properties, synthesis, and key applications, with a focus on experimental protocols and its role in the development of pharmaceutically relevant molecules.

Physicochemical Properties and Safety Data

A thorough understanding of the chemical properties and safety profile of a building block is critical for its effective and safe utilization in a laboratory setting.

1.1. Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 23474-98-8 | [1][3] |

| Molecular Formula | C₆H₆ClNS | [1][3] |

| Molecular Weight | 159.64 g/mol | [1][3] |

| Appearance | Solid | [4] |

| Melting Point | 56 - 61 °C | [4] |

| MDL Number | MFCD03094703 | [1] |

1.2. Safety and Hazard Information

This compound is classified as an irritant and requires careful handling.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be used at all times. All manipulations should be performed within a chemical fume hood.[4]

| Hazard Class | Pictogram | Hazard Statement |

| Skin Corrosion/Irritation | GHS07 (Warning) | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | GHS07 (Warning) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | GHS07 (Warning) | H335: May cause respiratory irritation |

Data sourced from PubChem GHS Classification.[3]

Synthesis of this compound

While commercially available, understanding the synthesis of this key intermediate can be valuable. A common laboratory-scale preparation involves the reduction of a corresponding sulfonyl chloride.

2.1. Experimental Protocol: Reduction of 2-chloro-5-nitrobenzenesulfonyl chloride

This protocol describes the synthesis of this compound via stannous chloride reduction.[5]

Procedure:

-

A solution of anhydrous stannous chloride (152.5 g) in concentrated hydrochloric acid (150 ml) is cooled to 0°C in an ice bath.

-

While stirring, 2-chloro-5-nitrobenzenesulfonyl chloride (34.3 g) is added to the cooled solution.

-

The resulting mixture is heated to 100°C and stirred for 15 minutes, after which it is allowed to stand.

-

An additional portion of concentrated hydrochloric acid (230 ml) is added to the reaction mixture, causing the product to precipitate.

-

The precipitated crystals are collected by filtration.

-

The collected solid is neutralized with a 4% aqueous sodium carbonate solution.

-

The neutralized product is extracted with ethyl acetate.

-

The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrated under reduced pressure to yield the final product, 2-chloro-5-aminothiophenol.[5]

2.2. Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the title compound from its sulfonyl chloride precursor.

Applications in Heterocyclic Synthesis

This compound is a premier starting material for synthesizing chlorine-substituted phenothiazines and benzothiazoles, core structures in many biologically active compounds.

3.1. Synthesis of 7-Chloro-Substituted Phenothiazines

Phenothiazines are a class of heterocyclic compounds known for their neuroleptic and antipsychotic properties.[6] A modern, transition-metal-free approach allows for their synthesis from 2-aminobenzenethiols and cyclohexanones.[7]

3.1.1. General Reaction Scheme

The condensation of this compound with substituted cyclohexanones yields the corresponding phenothiazine derivatives.

3.1.2. Reaction Scope and Yields

The reaction demonstrates good functional group tolerance with various cyclohexanones.

| This compound (0.2 mmol) | Cyclohexanone Derivative (0.3 mmol) | Product | Yield (%) |

| 1e | Cyclohexanone (2a) | 3n | 75% |

| 1e | 4-Methylcyclohexanone (2b) | 3t | - |

| 1e | 4-Ethylcyclohexanone (2c) | 3u | 76% |

Data extracted from supporting information for a study on phenothiazine synthesis.[8]

3.1.3. Experimental Protocol: Synthesis of 7-chloro-1,2,3,4-tetrahydro-10H-phenothiazine (3n)

The following is a representative procedure for the synthesis of a phenothiazine derivative.[8]

Procedure:

-

To an oven-dried Schlenk tube, add 2-amino-5-chlorobenzenethiol (1e, 31.9 mg, 0.2 mmol), cyclohexanone (2a, 31.0 μL, 0.3 mmol), KOtBu (44.8 mg, 0.4 mmol), and DMSO (2.0 mL).

-

Replace the air in the tube with an oxygen balloon.

-

Heat the reaction mixture to 100°C and stir for 24 hours.

-

After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on neutral aluminum oxide (petroleum ether/EtOAc = 20:1) to afford the product 3n as a yellow solid (35.0 mg, 75% yield).[8]

3.2. Synthesis of 6-Chloro-Substituted Benzothiazoles

Benzothiazoles are another class of privileged heterocyclic structures found in drugs exhibiting antimicrobial, anticonvulsant, and antioxidant properties.[2][9] They are commonly synthesized via the condensation of 2-aminothiophenols with aldehydes.[10]

3.2.1. General Reaction Scheme

The reaction involves the cyclocondensation of this compound with an aldehyde, often facilitated by a catalyst and an oxidant.

3.2.2. Comparison of Catalytic Systems

Various catalytic systems have been developed to promote the synthesis of 2-substituted benzothiazoles with high efficiency.

| Catalyst System | Solvent | Conditions | Yield Range | Reference |

| H₂O₂/HCl | Ethanol | Room Temp, 45-60 min | 85-94% | [2][10] |

| Cu(II)-nano-silica dendrimer | - | - | 87-98% | [2] |

| Laccases | - | - | High | [10] |

| Grindstone (Catalyst-free) | Ethanol | Grinding, 10-60 min | 78-94% | [2] |

3.2.3. Experimental Protocol: H₂O₂/HCl Catalyzed Synthesis

This protocol provides a simple and efficient method for benzothiazole synthesis at room temperature.[2][10]

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aldehyde (1 equivalent) in ethanol.

-

At room temperature, add hydrogen peroxide (H₂O₂, 6 equivalents) and hydrochloric acid (HCl, 3 equivalents) to the mixture.

-

Stir the reaction at room temperature for 45-60 minutes, monitoring progress by TLC.

-

Upon completion, isolate the product through standard workup procedures, typically involving neutralization, extraction with an organic solvent, and purification by crystallization or column chromatography.

Note: This is a generalized protocol based on reported methods.[2][10] Specific quantities should be calculated based on the scale of the reaction.

Role in Drug Discovery and Development

The true value of this compound as a building block is realized in its ability to generate core scaffolds for pharmaceutically active molecules. The introduction of the chloro-substituent can significantly modulate the physicochemical and pharmacological properties of the final compound, influencing factors like metabolic stability, lipophilicity, and receptor binding affinity.

The workflow from this basic building block to a potential drug candidate follows a logical progression, as illustrated below.

The phenothiazine and benzothiazole cores synthesized from this compound serve as platforms for further chemical modification. By introducing diverse substituents, chemists can create large libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic agents.

Conclusion

This compound is a high-value, versatile, and indispensable building block for organic synthesis. Its unique reactivity enables the efficient, often one-pot, synthesis of complex heterocyclic structures like phenothiazines and benzothiazoles. The straightforward and high-yielding protocols for its incorporation make it an attractive starting material for academic research, process chemistry, and, most significantly, for professionals in drug discovery and development aiming to generate novel molecular entities with therapeutic potential. A comprehensive understanding of its handling, synthesis, and reactivity is essential for unlocking its full potential in the creation of next-generation pharmaceuticals and fine chemicals.

References

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Amino-5-chlorobenzenethiol | C6H6ClNS | CID 2737518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. prepchem.com [prepchem.com]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-Chlorobenzothiazole Derivatives from 2-Amino-5-chlorothiophenol: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-chlorobenzothiazole derivatives, starting from 2-Amino-5-chlorothiophenol. Benzothiazoles are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including potent anticancer properties. The introduction of a chlorine atom at the 6-position of the benzothiazole ring can significantly influence the molecule's biological activity, making these derivatives particularly interesting for drug discovery and development programs.

Application Notes

The synthesis of 2-substituted-6-chlorobenzothiazoles is primarily achieved through the condensation of this compound with a variety of electrophilic reagents, most commonly aldehydes and carboxylic acids. This reaction proceeds via the formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole core.

The choice of reaction conditions, including the catalyst, solvent, and temperature, plays a crucial role in the efficiency of the synthesis, often impacting reaction times and yields. Modern synthetic approaches, such as microwave-assisted synthesis and the use of eco-friendly catalysts, have been shown to improve the overall efficiency and sustainability of these transformations.

The resulting 6-chlorobenzothiazole derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the modulation of critical cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Key Synthetic Methodologies

Two principal methods for the synthesis of 2-substituted-6-chlorobenzothiazoles from this compound are outlined below:

-

Condensation with Aldehydes: This is a widely used, one-pot reaction that offers a straightforward route to a diverse range of 2-aryl- and 2-alkyl-6-chlorobenzothiazoles. The reaction can be performed under various conditions, from catalyst-free thermal conditions to the use of various Lewis or Brønsted acid catalysts.

-

Condensation with Carboxylic Acids: This method provides an alternative route to 2-substituted-6-chlorobenzothiazoles. The reaction typically requires a coupling agent or activation of the carboxylic acid to facilitate the initial amidation, followed by cyclization.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 6-chlorobenzothiazole derivatives from this compound with various aldehydes and carboxylic acids under different reaction conditions.

Table 1: Synthesis of 2-Aryl-6-chlorobenzothiazoles via Condensation with Aromatic Aldehydes

| Entry | Aromatic Aldehyde | Catalyst/Solvent | Reaction Conditions | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | Zn(OAc)₂·2H₂O (5 mol%) / Solvent-free | 80 °C | 30-60 min | 79-96 | [1] |

| 2 | 4-Chlorobenzaldehyde | Zn(OAc)₂·2H₂O (5 mol%) / Solvent-free | 80 °C | 30-60 min | 79-96 | [1] |

| 3 | 4-Methoxybenzaldehyde | Zn(OAc)₂·2H₂O (5 mol%) / Solvent-free | 80 °C | 30-60 min | 79-96 | [1] |

| 4 | 4-Nitrobenzaldehyde | Zn(OAc)₂·2H₂O (5 mol%) / Solvent-free | 80 °C | 30-60 min | 79-96 | [1] |

| 5 | 2-Hydroxybenzaldehyde | Glycerol | 110-170 °C | 1-24 h | 62-71 | [2] |

| 6 | Benzaldehyde | Laccase/DDQ / Aqueous media | Room Temperature | 1 h | 65-98 | [2] |

| 7 | Various Aromatic Aldehydes | Fluorescein / Blue LED | Room Temperature | 3 h | 82-94 | [2] |

Table 2: Synthesis of 2-Alkyl-6-chlorobenzothiazoles via Condensation with Aliphatic Aldehydes

| Entry | Aliphatic Aldehyde | Catalyst/Solvent | Reaction Conditions | Time | Yield (%) | Reference |

| 1 | Isobutyraldehyde | Zn(OAc)₂·2H₂O (5 mol%) / Solvent-free | 80 °C | 30-60 min | 67 | [1] |

| 2 | Various Aliphatic Aldehydes | Molecular sieves 4Å / CH₂Cl₂ then PCC/Silica gel | Room Temperature | 1.5-2 h | 85-95 | [3] |

Table 3: Synthesis of 2-Substituted-6-chlorobenzothiazoles via Condensation with Carboxylic Acids

| Entry | Carboxylic Acid | Catalyst/Reagent | Reaction Conditions | Time | Yield (%) | Reference |

| 1 | Chloroacetic acid | KOH / Ethanol | Reflux | 6 h | - | [4] |

| 2 | N-protected amino acids | Molecular iodine / Solvent-free | Trituration | 20-25 min | 54-98 | [2] |

Note: Specific yields for all entries were not available in the cited literature.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-6-chlorobenzothiazoles via Condensation with Aromatic Aldehydes using Zinc Acetate as a Catalyst

This protocol is adapted from a general method for the synthesis of 2-substituted benzothiazoles.[1]

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, take a mixture of this compound (1 mmol), the respective aromatic aldehyde (1 mmol), and Zn(OAc)₂·2H₂O (5 mol%).

-

Heat the reaction mixture at 80 °C under solvent-free conditions for the time specified in Table 1 (typically 30-60 minutes).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Recrystallize the crude product from ethanol to afford the pure 2-aryl-6-chlorobenzothiazole.

-

Characterize the product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: General Procedure for the Synthesis of 6-chlorobenzothiazoles via Condensation with Carboxylic Acids using Polyphosphoric Acid (PPA)

This protocol is a general method for the condensation of 2-aminothiophenols with carboxylic acids.[5]

Materials:

-

This compound

-